1-Bromoundecan-2-one
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Overview
Description
1-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, where the bromine atom is attached to the first carbon of an undecane chain, and the carbonyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecan-2-one can be synthesized through several methods. One common method involves the bromination of undecane-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors. The process would include the careful handling of bromine and the use of efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Reduction: The major product is 1-undecanol.
Oxidation: Products include 1-bromoundecanoic acid and other oxidized derivatives.
Scientific Research Applications
1-Bromoundecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromoundecan-2-one involves its reactivity due to the presence of both the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromoundecane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
2-Bromoundecane: The bromine atom is attached to the second carbon, altering its reactivity and the types of reactions it undergoes.
1-Chloroundecan-2-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and physical properties.
Uniqueness: 1-Bromoundecan-2-one is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
73121-60-5 |
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Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h2-10H2,1H3 |
InChI Key |
YPTRCDNVOOUYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CBr |
Origin of Product |
United States |
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